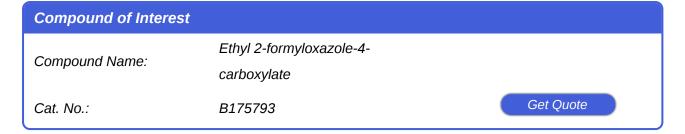


# "Ethyl 2-formyloxazole-4-carboxylate" chemical properties

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# Ethyl 2-formyloxazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on **Ethyl 2-formyloxazole-4-carboxylate** (CAS 181633-60-3) is limited in publicly available scientific literature. This guide provides a comprehensive overview based on available data for the specified compound and closely related analogs, supplemented with established principles of organic chemistry.

## **Core Chemical Properties**

Data for **Ethyl 2-formyloxazole-4-carboxylate** is sparse. To provide a useful reference, the properties of the parent compound, Ethyl oxazole-4-carboxylate, are presented below as a baseline for estimation.

Table 1: Physicochemical Properties of **Ethyl 2-formyloxazole-4-carboxylate** and Related Compounds



| Property          | Ethyl 2-formyloxazole-4-<br>carboxylate (CAS 181633-<br>60-3) | Ethyl oxazole-4-<br>carboxylate (CAS 23012-<br>14-8)   |
|-------------------|---|--|
| Molecular Formula | C7H7NO4   | C <sub>6</sub> H <sub>7</sub> NO <sub>3</sub> [1][2][3]  |
| Molecular Weight  | 169.13 g/mol  | 141.12 g/mol [2][3]  |
| Appearance        | Not specified   | White or Colorless to Almost<br>white or Almost colorless<br>powder to lump to clear<br>liquid[1][2] |
| Melting Point     | Not specified   | 48°C[2]  |
| Boiling Point     | Not specified   | 101°C at 14 mmHg[2]  |
| Density           | Not specified   | 1.177 g/mL at 25°C[2]  |
| Refractive Index  | Not specified   | n20/D 1.467[2]   |
| Solubility        | Not specified   | Soluble in organic solvents, limited solubility in water[1]  |

### **Synthesis and Experimental Protocols**

A specific, validated synthesis for **Ethyl 2-formyloxazole-4-carboxylate** is not readily available in the surveyed literature. However, a plausible synthetic route can be proposed based on established oxazole synthesis and functionalization methodologies. A potential approach involves the formylation of Ethyl oxazole-4-carboxylate.

# Proposed Synthetic Pathway: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich heterocyclic compounds. The oxazole ring is sufficiently activated for this transformation to occur, likely at the C2 position due to the directing effects of the ring oxygen and the electron-withdrawing nature of the carboxylate group at C4.

Experimental Protocol (Hypothetical):

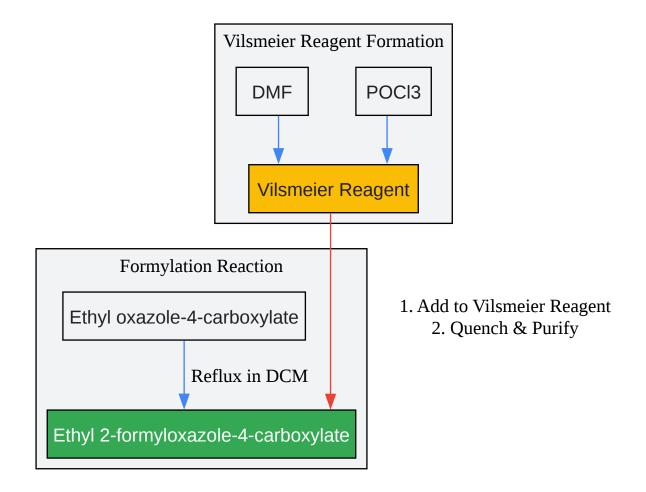
#### Foundational & Exploratory





- Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a
  magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool a solution of N,Ndimethylformamide (DMF) (3 equivalents) in anhydrous dichloromethane to 0°C.
- Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents)
  to the cooled DMF solution with vigorous stirring. Allow the mixture to stir at 0°C for 30
  minutes to form the Vilsmeier reagent.
- Addition of Starting Material: Dissolve Ethyl oxazole-4-carboxylate (1 equivalent) in anhydrous dichloromethane and add it dropwise to the Vilsmeier reagent solution at 0°C.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40-50°C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography.
- Workup: Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield Ethyl 2-formyloxazole-4-carboxylate.





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Proposed synthesis of Ethyl 2-formyloxazole-4-carboxylate.

### **Spectral Data**

Specific spectral data (NMR, IR, MS) for **Ethyl 2-formyloxazole-4-carboxylate** are not available. For the related compound, Ethyl oxazole-4-carboxylate, general spectral information can be found through chemical suppliers.

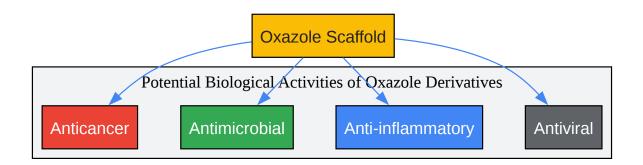
## **Biological Activity and Potential Applications**

While no biological activities have been documented for **Ethyl 2-formyloxazole-4-carboxylate**, the oxazole scaffold is a prominent feature in many biologically active compounds. Derivatives of oxazole have been investigated for a range of therapeutic applications.



- Anticancer: Many natural products and synthetic compounds containing an oxazole ring have demonstrated cytotoxic activity against various cancer cell lines.
- Antimicrobial: The oxazole moiety is present in several antibiotics and has been a target for the development of new antibacterial and antifungal agents.
- Anti-inflammatory: Certain oxazole derivatives have shown potential as anti-inflammatory agents.
- Antiviral: Some studies have explored oxazole-containing compounds for their antiviral properties.

The introduction of a formyl group at the C2 position of the oxazole ring in **Ethyl 2- formyloxazole-4-carboxylate** provides a reactive handle for further chemical modifications, making it a potentially valuable building block in medicinal chemistry for the synthesis of more complex molecules with diverse biological activities.



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Therapeutic areas of interest for oxazole derivatives.

### Conclusion

**Ethyl 2-formyloxazole-4-carboxylate** is a chemical entity with limited available data. This guide has provided a summary of its known information and inferred properties and potential synthetic routes based on the chemistry of related oxazole compounds. The presence of both an ester and a formyl group on the oxazole core suggests that this compound could serve as a versatile intermediate for the synthesis of more complex, potentially bioactive molecules.



Further research is required to fully characterize its chemical properties, develop efficient synthetic methods, and explore its biological potential.

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